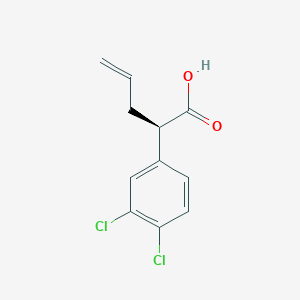

(R)-2-(3,4-Dichlorophenyl)pent-4-enoic acid

Description

(R)-2-(3,4-Dichlorophenyl)pent-4-enoic acid is a chiral carboxylic acid characterized by a pent-4-enoic acid backbone substituted with a 3,4-dichlorophenyl group at the second carbon. Its stereochemistry (R-configuration) is critical for biological activity, as enantiomers often exhibit distinct pharmacological profiles . The compound’s molecular formula is C₁₁H₁₀Cl₂O₂, with a molecular weight of 245.11 g/mol.

Properties

Molecular Formula |

C11H10Cl2O2 |

|---|---|

Molecular Weight |

245.10 g/mol |

IUPAC Name |

(2R)-2-(3,4-dichlorophenyl)pent-4-enoic acid |

InChI |

InChI=1S/C11H10Cl2O2/c1-2-3-8(11(14)15)7-4-5-9(12)10(13)6-7/h2,4-6,8H,1,3H2,(H,14,15)/t8-/m1/s1 |

InChI Key |

KPZNUENYSGBIBF-MRVPVSSYSA-N |

Isomeric SMILES |

C=CC[C@H](C1=CC(=C(C=C1)Cl)Cl)C(=O)O |

Canonical SMILES |

C=CCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3,4-Dichlorophenyl)pent-4-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzene and a suitable pentenoic acid derivative.

Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of ®-2-(3,4-Dichlorophenyl)pent-4-enoic acid may involve large-scale synthesis using continuous flow reactors. This approach allows for the efficient and scalable production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: ®-2-(3,4-Dichlorophenyl)pent-4-enoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The dichlorophenyl group can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-2-(3,4-Dichlorophenyl)pent-4-enoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(3,4-Dichlorophenyl)pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Research Findings and Mechanistic Insights

- Stereochemical Impact : The (R)-enantiomer’s configuration may optimize binding to chiral targets, as seen in other dichlorophenyl derivatives like BD 1008 (a σ receptor ligand) .

- Lipophilicity and Bioavailability : The 3,4-dichlorophenyl group increases LogP (~3.5), favoring blood-brain barrier penetration compared to less lipophilic analogs like succinic acid derivatives .

- Metabolic Pathways: Pent-4-enoic acid derivatives are prone to β-oxidation, whereas thiazole or chalcone analogs may resist enzymatic degradation .

- Dual Activity: Dichloroisoproterenol exhibits concentration-dependent effects—stimulating free fatty acid (FFA) release at low concentrations (10⁻⁵ M) but inhibiting it at higher doses (>10⁻⁴ M), suggesting nuanced pharmacological behavior .

Biological Activity

(R)-2-(3,4-Dichlorophenyl)pent-4-enoic acid, a compound characterized by its unique dichlorophenyl and pent-4-enoic acid structure, has garnered attention in various fields of biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

(R)-2-(3,4-Dichlorophenyl)pent-4-enoic acid is a chiral compound with the following structural formula:

This compound features a pent-4-enoic acid backbone with a 3,4-dichlorophenyl substituent, which is crucial for its biological activity.

Research indicates that (R)-2-(3,4-Dichlorophenyl)pent-4-enoic acid exhibits several biological activities through various mechanisms:

- Inhibition of Fatty Acid Oxidation : The compound has been shown to inhibit the oxidation of palmitoyl-L-carnitine in mitochondria. This inhibition suggests a potential role in metabolic regulation, particularly in fatty acid metabolism .

- Antioxidant Properties : Preliminary studies indicate that (R)-2-(3,4-Dichlorophenyl)pent-4-enoic acid may possess antioxidant properties, which could contribute to its therapeutic potential in oxidative stress-related conditions.

- Anti-inflammatory Activity : The compound is being investigated for its anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Metabolic Regulation

A study focusing on the metabolic effects of (R)-2-(3,4-Dichlorophenyl)pent-4-enoic acid demonstrated that the compound significantly inhibited the oxidation of palmitate in coupled mitochondria. This finding suggests that it could be beneficial in conditions where fatty acid metabolism is dysregulated .

Case Study 2: Antioxidant Effects

In vitro assays have indicated that (R)-2-(3,4-Dichlorophenyl)pent-4-enoic acid can scavenge free radicals effectively. This property may lead to applications in developing treatments for neurodegenerative disorders where oxidative stress plays a critical role.

Research Findings

Recent research highlights the potential of (R)-2-(3,4-Dichlorophenyl)pent-4-enoic acid in various therapeutic contexts:

- Diabetes Management : The compound's ability to modulate fatty acid metabolism could be leveraged for managing diabetes and metabolic syndrome.

- Cardiovascular Health : By influencing lipid metabolism and exhibiting antioxidant properties, it may contribute positively to cardiovascular health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.